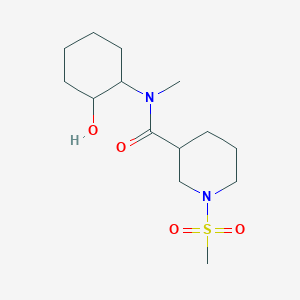

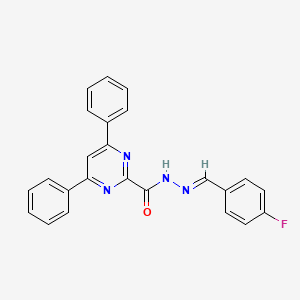

N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex piperidine derivatives, including those similar to N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide, often involves innovative methodologies. For example, tert-butanesulfinamide has been used in asymmetric synthesis of N-heterocycles, a method potentially applicable to the target compound due to its structural similarities with piperidine derivatives (Philip et al., 2020).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical reactivity and potential pharmacological activities. Studies on the structure-activity relationship (SAR) of piperazine and its analogues, for instance, provide a foundation for understanding the molecular features critical for biological activity, which could be relevant for analyzing N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide (Girase et al., 2020).

Chemical Reactions and Properties

The reactivity of piperidine and sulfonyl-containing compounds with various chemical agents highlights their versatile nature in synthetic chemistry. For example, enaminone derivatives, closely related to piperidine structures, exhibit wide reactivity with nitrogen-based nucleophiles, leading to a plethora of bioactive heterocyclic compounds (Farghaly et al., 2023).

Aplicaciones Científicas De Investigación

Analytical Profiles in Biological Matrices

N-(2-Hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide, along with similar psychoactive arylcyclohexylamines, has been characterized through various analytical techniques like gas chromatography, nuclear magnetic resonance spectroscopy, and diode array detection. These compounds have been analyzed in biological matrices such as blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, highlighting their relevance in forensic and toxicological studies (De Paoli et al., 2013).

Synthesis and Antibacterial Activity

Research has been conducted on the synthesis of related compounds like N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, which are synthesized using reactions involving piperidine. These compounds have been evaluated for their antimicrobial activities, showing potential applications in the development of new antibacterial agents (Gein et al., 2007).

Anti-Acetylcholinesterase Activity

Another area of research involves the synthesis of piperidine derivatives for their potential use as inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Specific piperidine derivatives have shown promising results in increasing acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential applications in the treatment of dementia (Sugimoto et al., 1990).

Selective Serotonin Receptor Antagonism

Piperidine compounds, including those related to N-(2-Hydroxycyclohexyl)-N-Methyl-1-(Methylsulfonyl)-3-Piperidinecarboxamide, have been studied for their role as selective serotonin (5-HT2A) receptor antagonists. These findings have implications in the development of treatments for various psychiatric disorders (Fletcher et al., 2002).

Propiedades

IUPAC Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4S/c1-15(12-7-3-4-8-13(12)17)14(18)11-6-5-9-16(10-11)21(2,19)20/h11-13,17H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHHDSJUWNYDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCCN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclohexyl)-N-methyl-1-(methylsulfonyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![2-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-1-methyl-1H-benzimidazole](/img/structure/B5514039.png)

![7-(1,1-dioxidothiomorpholin-4-yl)-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514052.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)

![[(3R*,4R*)-1-(2,3-dimethoxybenzyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5514096.png)